molecular formula C29H27NO5 B5008900 (4Z)-4-[[3-ethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

(4Z)-4-[[3-ethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B5008900
M. Wt: 469.5 g/mol
InChI Key: ZQKVQGDEYXHYAI-CLCOLTQESA-N
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Description

This compound is an oxazole derivative. Oxazoles are aromatic molecules that contain an oxygen and a nitrogen atom in a five-membered ring. They are found in many biologically active compounds and have been the subject of numerous chemical research studies .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction or a similar process. The ether and benzylidene groups could be introduced through various alkylation and condensation reactions .


Molecular Structure Analysis

The molecule contains an oxazole ring, which is aromatic and thus contributes to the molecule’s stability. The various ether groups (-O-) and the benzylidene moiety (-CH=) are likely to influence the compound’s reactivity and could potentially be involved in interactions with other molecules .


Chemical Reactions Analysis

As an oxazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, the oxazole ring might be able to participate in electrophilic substitution reactions. The ether groups could potentially be cleaved under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the compound’s polarity, its molecular weight, and the presence of functional groups .

Safety and Hazards

Without specific information, it’s hard to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activities. It could also be interesting to investigate how the various functional groups in the molecule influence its properties .

Properties

IUPAC Name

(4Z)-4-[[3-ethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27NO5/c1-3-10-22-11-8-9-14-25(22)33-17-18-34-26-16-15-21(20-27(26)32-4-2)19-24-29(31)35-28(30-24)23-12-6-5-7-13-23/h3,5-9,11-16,19-20H,1,4,10,17-18H2,2H3/b24-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKVQGDEYXHYAI-CLCOLTQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OCCOC4=CC=CC=C4CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)OCCOC4=CC=CC=C4CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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